molecular formula C14H14N2O6 B2551301 Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate CAS No. 2034383-84-9

Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2551301
CAS No.: 2034383-84-9
M. Wt: 306.274
InChI Key: VCCKPLBZEASLSN-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-(2,4-dioxooxazolidin-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester and carbamoyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)phenylacetate
  • Ethyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate

Uniqueness

Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate is unique due to its specific structural features, such as the combination of the benzoate ester and oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-21-13(19)10-4-2-9(3-5-10)12(18)15-6-7-16-11(17)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCKPLBZEASLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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